molecular formula C24H18N2O3 B10807381 2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one

2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one

Cat. No.: B10807381
M. Wt: 382.4 g/mol
InChI Key: JTKIIKWCHGUKFH-UHFFFAOYSA-N
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Description

2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one is a complex organic compound that features a quinazolinone core structure substituted with a 1,3-benzodioxole and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the 1,3-Benzodioxole Group: This step often involves a Heck reaction, where a palladium-catalyzed coupling of a halogenated quinazolinone with a 1,3-benzodioxole derivative is performed.

    Addition of the 4-Methylphenyl Group: This can be introduced via a Friedel-Crafts acylation reaction, using a 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the ethenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinazolinone derivatives with hydroxyl or carbonyl groups.

    Reduction: Saturated quinazolinone derivatives.

    Substitution: Halogenated or alkylated quinazolinone derivatives.

Scientific Research Applications

2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and apoptosis.

    Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-4-methoxyquinazoline
  • 2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-phenylquinazolin-4-one
  • 2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-chlorophenyl)quinazolin-4-one

Uniqueness

2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one is unique due to the presence of both the 1,3-benzodioxole and 4-methylphenyl groups, which confer distinct electronic and steric properties. These features can enhance its bioactivity and make it a valuable compound for further research and development.

Properties

Molecular Formula

C24H18N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C24H18N2O3/c1-16-6-10-18(11-7-16)26-23(25-20-5-3-2-4-19(20)24(26)27)13-9-17-8-12-21-22(14-17)29-15-28-21/h2-14H,15H2,1H3

InChI Key

JTKIIKWCHGUKFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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